molecular formula C21H17N3O2 B2587686 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide CAS No. 313403-81-5

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide

Cat. No. B2587686
CAS RN: 313403-81-5
M. Wt: 343.386
InChI Key: ROBNIFLSDLQFDX-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide, also known as BMB or BMB-4, is a chemical compound that has been extensively studied for its potential use in scientific research. BMB-4 is a benzodiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Scientific Research Applications

Antibacterial Activity

N’- (1,3-benzothiazol-2-yl)-arylamides, including Oprea1_305851, have been synthesized and evaluated for their antibacterial potential . Specifically, compounds C3, C5, C9, C13-15, and C17 demonstrated promising activity against Staphylococcus aureus strains. Among these, C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against S. aureus NCIM 5022. Its minimum inhibitory concentration (MIC) was 13.0 μM. Additionally, C13 displayed bactericidal activity against S. aureus ATCC 43300.

Nucleating Agent for Conductive Films

An interesting decomposition product of Oprea1_305851 acts as a nucleating agent for 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline (DMBI-H). This effect enhances the conductivity of the final doped P(NDI2OD-T2) films .

Anti-Inflammatory and Analgesic Properties

Derivatives containing the benzothiazole nucleus have been explored for their biological potential. Notably, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (compound 42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (compound 43) exhibited anti-inflammatory and analgesic activities, along with favorable ulcerogenic indices .

Larvicidal and Adulticidal Activities

2-Aminobenzothiazoles, related to benzothiazole derivatives, have been investigated for their larvicidal and adulticidal effects against Aedes aegypti .

Crystallographic and Thermal Studies

Studies involving N-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide have explored its crystallographic and thermal properties .

Antioxidant Activity

While not directly related to Oprea1_305851, other imidazole-containing compounds have been synthesized and evaluated for antioxidant activity. For instance, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives were assessed using various assays, including hydrogen peroxide scavenging, nitric oxide scavenging, DPPH, and FRAP assays .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-26-19-13-7-3-9-15(19)21(25)24-16-10-4-2-8-14(16)20-22-17-11-5-6-12-18(17)23-20/h2-13H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBNIFLSDLQFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide

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